(2S)-2-(4-Bromophenyl)-4-ethylmorpholine
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Overview
Description
(2S)-2-(4-Bromophenyl)-4-ethylmorpholine is a chemical compound characterized by the presence of a bromophenyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Bromophenyl)-4-ethylmorpholine typically involves the reaction of 4-bromobenzaldehyde with ethylamine, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Bromophenyl)-4-ethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- (2S)-2-(4-Chlorophenyl)-4-ethylmorpholine
- (2S)-2-(4-Fluorophenyl)-4-ethylmorpholine
- (2S)-2-(4-Methylphenyl)-4-ethylmorpholine
Comparison:
(2S)-2-(4-Bromophenyl)-4-ethylmorpholine: is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties.
(2S)-2-(4-Chlorophenyl)-4-ethylmorpholine: has a chlorine atom, which may result in different reactivity and biological activity.
(2S)-2-(4-Fluorophenyl)-4-ethylmorpholine: contains a fluorine atom, potentially affecting its pharmacokinetic properties.
(2S)-2-(4-Methylphenyl)-4-ethylmorpholine: has a methyl group, which can alter its steric and electronic properties.
Properties
CAS No. |
920798-87-4 |
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Molecular Formula |
C12H16BrNO |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenyl)-4-ethylmorpholine |
InChI |
InChI=1S/C12H16BrNO/c1-2-14-7-8-15-12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1 |
InChI Key |
NQDLPZGLZCNECD-GFCCVEGCSA-N |
Isomeric SMILES |
CCN1CCO[C@H](C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCN1CCOC(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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